(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a fluorinated amino alcohol derivative with a chiral center at both the amino and hydroxyl positions. Its structure features a 3,4,5-trifluorophenyl group attached to a propan-2-ol backbone, making it a key intermediate in medicinal chemistry for synthesizing bioactive molecules. The fluorine atoms enhance metabolic stability and lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding and interactions with biological targets such as enzymes or receptors. This compound has been studied for applications in inflammation and autoimmune diseases due to its structural similarity to TNF-α production inhibitors .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4-,9-/m0/s1 |
InChI Key |
HXIWQMARLKRTPY-IGJIYHIXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C(=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C(=C1)F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the reduction of the imine intermediate formed from the condensation of 3,4,5-trifluorobenzaldehyde and the chiral amine. This reduction is usually carried out using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral compound featuring a trifluorophenyl group attached to a propanol backbone. It has a molecular formula of and a molecular weight of approximately 205.18 g/mol. The compound has a predicted density of 1.334 g/cm³ and a boiling point of around 278.1 °C. This compound is an important intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Applications
(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL has diverse applications:
- Pharmaceuticals It serves as an important intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
- Chemical Research It is used as a reagent in chemical research and development.
Studies on the interactions of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL with biological targets have revealed its potential to modulate enzyme activity and influence biochemical pathways. These interactions may involve binding to specific receptors or enzymes that are critical in neurotransmitter synthesis and signal transduction processes. Research indicates that compounds with similar structures can influence neurotransmitter systems and exhibit pharmacological effects relevant to neurological disorders.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter synthesis, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is part of a broader class of fluorinated amino alcohols. Below is a comparison with structurally related derivatives:
Physicochemical Properties
| Property | Target Compound | 2,3,5-Trifluorophenyl Analogue | 4-(Trifluoromethylthio)phenyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~205–220 (estimated) | 205.18 | 253.65 |
| Formula | C₉H₁₀F₃NO | C₉H₁₀F₃NO | C₁₀H₁₂F₃NOS |
| Purity | Not specified | ≥95% | Not specified |
| Key Functional Groups | 3,4,5-F₃, -NH₂, -OH | 2,3,5-F₃, -NH₂, -OH | SCF₃, -NH₂, -OH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
